molecular formula C7H6BBrO4 B13411520 3-Bromo-4-carboxyphenylboronic acid

3-Bromo-4-carboxyphenylboronic acid

Cat. No.: B13411520
M. Wt: 244.84 g/mol
InChI Key: KCVAVLJJWWMHEY-UHFFFAOYSA-N
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Description

3-Bromo-4-carboxyphenylboronic acid: is an organoboron compound with the molecular formula C7H6BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a carboxyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-carboxyphenylboronic acid typically involves the bromination of 4-carboxyphenylboronic acid. The process begins with the amidation of bromobenzoic acid with diisopropylamine to form 4-bromo-N,N-diisopropylbenzamide. This intermediate undergoes a substitution reaction at low temperatures (-75 to -80°C) in dry tetrahydrofuran to yield (4-(diisopropylcarbamyl)phenyl)boric acid. Finally, hydrolysis of this intermediate in the presence of lithium hydroxide monohydrate produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.

    Conditions: Typically performed in an organic solvent such as toluene or ethanol, under mild temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 3-Bromo-4-carboxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. These reactions are crucial for constructing complex organic molecules with high precision .

Biology and Medicine: In biological research, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them valuable tools in drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 3-Bromo-4-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond . This process is highly efficient and allows for the precise formation of biaryl compounds.

Comparison with Similar Compounds

  • 4-Carboxyphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: Compared to 4-Carboxyphenylboronic acid, 3-Bromo-4-carboxyphenylboronic acid has a bromine substituent, which can influence its reactivity and selectivity in coupling reactions. The presence of the bromine atom can enhance the compound’s ability to participate in cross-coupling reactions, making it a more versatile reagent in organic synthesis .

Properties

Molecular Formula

C7H6BBrO4

Molecular Weight

244.84 g/mol

IUPAC Name

4-borono-2-bromobenzoic acid

InChI

InChI=1S/C7H6BBrO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11)

InChI Key

KCVAVLJJWWMHEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)Br)(O)O

Origin of Product

United States

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